molecular formula C19H21N3O2 B11659891 4-(morpholin-4-ylmethyl)-N'-[(E)-phenylmethylidene]benzohydrazide

4-(morpholin-4-ylmethyl)-N'-[(E)-phenylmethylidene]benzohydrazide

Cat. No.: B11659891
M. Wt: 323.4 g/mol
InChI Key: NYFWJXAUBXCUKT-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a morpholine ring, a benzohydrazide moiety, and a phenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE typically involves the following steps:

    Formation of the Benzohydrazide Core: The initial step involves the reaction of 4-morpholinylbenzohydrazide with an appropriate aldehyde under reflux conditions to form the hydrazone derivative.

    Introduction of the Phenylmethylidene Group: The hydrazone derivative is then reacted with benzaldehyde in the presence of an acid catalyst to introduce the phenylmethylidene group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of microreactors and immobilized catalysts can also be employed to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Methylmorpholine: A simpler analog with a morpholine ring and a methyl group.

    Morpholin-4-yl-acetic acid: Contains a morpholine ring and an acetic acid moiety.

Uniqueness

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-PHENYLMETHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of a morpholine ring, a benzohydrazide moiety, and a phenylmethylidene group. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C19H21N3O2/c23-19(21-20-14-16-4-2-1-3-5-16)18-8-6-17(7-9-18)15-22-10-12-24-13-11-22/h1-9,14H,10-13,15H2,(H,21,23)/b20-14+

InChI Key

NYFWJXAUBXCUKT-XSFVSMFZSA-N

Isomeric SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.